Product packaging for Iridium acetate(Cat. No.:CAS No. 37598-27-9)

Iridium acetate

Cat. No.: B8821325
CAS No.: 37598-27-9
M. Wt: 252.27 g/mol
InChI Key: WSLMHVFKYRAUMK-UHFFFAOYSA-N
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Description

Significance of Iridium Complexes in Modern Catalysis and Materials Science

Iridium complexes, as a class, are of paramount importance in modern chemistry. rsc.org Their versatility stems from iridium's ability to exist in a wide range of oxidation states and to form complexes with diverse ligands, which fine-tunes their reactivity and selectivity. rsc.org In catalysis, iridium compounds are renowned for their high activity in a variety of transformations, including hydrogenation, C-H bond activation, and borylation. rsc.orgnano-cats.com This has profound implications for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. nih.govnih.gov

Beyond catalysis, iridium complexes are integral to materials science. Their strong spin-orbit coupling leads to highly efficient phosphorescence, making them ideal as emitters in organic light-emitting diodes (OLEDs) for displays and lighting. everand.com Furthermore, their photophysical and electrochemical properties are harnessed in light-harvesting applications for solar cells and in the development of chemical sensors. everand.comacs.org Iridium-based materials are also investigated for their potential in electrocatalysis, particularly for water oxidation, a critical process for producing clean hydrogen fuel.

Historical Trajectory of Iridium Acetate (B1210297) Discovery and Research Evolution

The discovery of iridium itself dates back to 1803 by Smithson Tennant, who named it after the Greek goddess Iris, meaning "rainbow," due to the varied colors of its salts. wikipedia.org The early chemistry of iridium was largely focused on its elemental properties and simple inorganic salts.

The specific history of iridium acetate is less documented as a singular event and more of an evolutionary process. Initially, it was likely synthesized as part of broader investigations into the salts of platinum-group metals. A significant development in its preparation was the focus on producing this compound with low halide content, as halide impurities can be detrimental to catalytic performance. google.com Patented processes describe methods for precipitating iridium hydroxide (B78521) from chloro-iridium compounds and subsequently reacting it with acetic acid to form this compound. google.com These methods have been refined over time to improve yield and purity, leading to the blue-green, low-halide this compound used in modern applications. google.com

The evolution of this compound research is intrinsically linked to the rise of iridium catalysis. As researchers began to uncover the unique reactivity of iridium complexes in the latter half of the 20th century, the demand for well-defined and reliable iridium precursors like this compound grew. Its use in the Cativa process for acetic acid production, where it was described as a suitable iridium source, marked a significant milestone in its industrial application. google.com

Current Research Paradigms and Scope of this compound Investigations

Current research involving this compound is largely centered on its role as a catalyst or, more commonly, a catalyst precursor. nano-cats.comgoogle.com It is a convenient starting material for the in-situ generation of active catalytic species. The acetate ligands can be readily displaced by other ligands, allowing for the facile synthesis of a wide array of iridium complexes with tailored properties.

A major paradigm in contemporary research is the use of this compound in the development of catalysts for C-H functionalization. snnu.edu.cnnih.gov This field aims to directly convert ubiquitous but inert C-H bonds into more valuable functional groups, offering more efficient and atom-economical synthetic routes. snnu.edu.cn this compound-derived catalysts have shown remarkable efficacy in this area.

Furthermore, this compound continues to be investigated for its utility in hydrogenation reactions, including the asymmetric hydrogenation of challenging substrates. nih.gov Its application extends to borylation reactions, which introduce boron-containing functional groups into organic molecules, creating versatile building blocks for further chemical synthesis. mdpi.comrsc.org In materials science, this compound serves as a precursor for synthesizing iridium oxide nanoparticles and thin films for applications in electrocatalysis and electronics. mdpi.com

Overview of Key Iridium-Mediated Transformations and Their Broad Relevance

The transformations enabled by iridium catalysts, often derived from this compound, are of significant importance across various scientific disciplines.

C-H Activation: Iridium-catalyzed C-H activation allows for the direct functionalization of arenes and alkanes. snnu.edu.cnnih.gov This has broad relevance in drug discovery and development, as it enables the late-stage modification of complex molecules, potentially shortening synthetic routes and facilitating the creation of new drug candidates. rsc.org For instance, DFT studies have suggested an acetate-assisted, concerted mechanism for certain iridium-mediated C-H activations. snnu.edu.cn

Hydrogenation: Iridium complexes are highly effective for the hydrogenation of a wide range of functional groups. rsc.org Asymmetric hydrogenation, in particular, is a powerful tool for creating chiral molecules with high enantiomeric purity, which is crucial in the pharmaceutical industry. nih.gov For example, iridium catalysts are used in the large-scale synthesis of the agrochemical (S)-metolachlor, where acetic acid is a critical additive. nih.gov

Borylation: Iridium-catalyzed C-H borylation has become a go-to method for the regioselective synthesis of aryl and alkyl boronate esters. mdpi.comrsc.org These compounds are exceptionally versatile intermediates in organic synthesis, readily undergoing further transformations such as Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. This has widespread applications in the synthesis of complex organic molecules, including natural products and advanced materials. rsc.org

Photocatalysis: Iridium complexes are prominent photocatalysts due to their favorable photophysical properties, such as long-lived excited states and efficient intersystem crossing. mdpi.com They can absorb visible light and initiate a variety of chemical reactions, including redox processes and energy transfer. mdpi.com This has applications in organic synthesis, solar energy conversion, and photodynamic therapy. everand.com

The following table provides a summary of key iridium-mediated transformations and their significance:

TransformationDescriptionRelevance
C-H Activation Direct conversion of C-H bonds to C-C or C-heteroatom bonds.Streamlines synthesis of complex molecules, crucial for drug discovery and materials science. snnu.edu.cnrsc.org
Hydrogenation Addition of hydrogen across double or triple bonds.Widely used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Asymmetric versions are key for chiral synthesis. rsc.orgnih.gov
Borylation Introduction of a boryl group into an organic molecule.Creates versatile building blocks (boronate esters) for a wide range of subsequent chemical transformations. mdpi.comrsc.org
Photocatalysis Use of light to drive chemical reactions.Enables novel synthetic pathways, solar energy conversion, and applications in medicine. everand.commdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

37598-27-9

Molecular Formula

C2H4IrO2

Molecular Weight

252.27 g/mol

IUPAC Name

acetic acid;iridium

InChI

InChI=1S/C2H4O2.Ir/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

WSLMHVFKYRAUMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.[Ir]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Iridium Acetate Complexes

Synthesis of Homoleptic Iridium Acetate (B1210297) Complexes from Precursors

The creation of homoleptic iridium acetate complexes, which contain only acetate ligands bound to the iridium center, typically involves the reaction of an iridium precursor with an acetate source. A common precursor is iridium trichloride (B1173362) hydrate (B1144303).

One patented method describes a microwave-assisted synthesis that begins with dissolving iridium trichloride hydrate in deionized water. The pH is adjusted to 9 with a sodium hydroxide (B78521) solution to precipitate iridium hydroxide. This precipitate is then washed to remove chloride ions and dispersed in glacial acetic acid with a reducing agent like formic acid or ethanol. The mixture is irradiated with microwaves (2450MHz), causing it to reflux for 2-3 hours. After the reaction, the solvent is removed under reduced pressure, and the resulting green crystalline this compound is dried in a vacuum. This process has been reported to yield a product with a purity of over 99%. patsnap.com

Another process for preparing this compound involves reacting an iridium compound with an alkaline compound in a protic solvent in the presence of oxalic acid, a salt of oxalic acid, formic acid, or a salt of formic acid. The resulting iridium-containing precipitate is then reacted with acetic acid and/or acetic anhydride (B1165640) to produce an this compound-containing solution. google.com

Synthesis of Heteroleptic this compound Complexes and Derivatives

Heteroleptic complexes, featuring a mix of acetate and other ligands, are synthesized through various routes, often starting from iridium halide precursors. These methods allow for the fine-tuning of the complex's electronic and steric properties.

A general two-step process is often employed for synthesizing iridium(III) complexes. The first step, known as the Nonoyama reaction, involves reacting an iridium precursor like iridium(III) chloride with a cyclometalating ligand to form a chloride-bridged dinuclear iridium species. mdpi.comkoreascience.kr In the second step, the chloride bridges are substituted with an ancillary ligand, such as acetate. mdpi.com For instance, the reaction of a chloride-bridged iridium dimer with sodium acetate in a solvent like tetrahydrofuran (B95107) (THF) can yield the desired acetate-containing complex. rsc.org

Ligand Exchange and Substitution Reactions in this compound Systems

Ligand exchange is a fundamental strategy for derivatizing this compound complexes. Dienyl this compound complexes can be formed by treating a corresponding halide complex with silver(I) acetate. For example, reacting [Ir(Me)(Cp)Cl(PPh3)] with silver acetate in toluene (B28343) results in the substitution of the chloride ligand with an acetate ligand, yielding [Ir(Me)(Cp)(OAc)(PPh3)]. thieme-connect.de This type of substitution reaction is versatile and can be applied to various starting complexes. thieme-connect.de

The exchange of cyclometalated ligands is another powerful technique. This reaction involves an equilibrium where an incoming ligand replaces a previously cyclometalated one. mdpi.com Such exchanges have been observed in various transition metal complexes, including those of iridium. mdpi.com Furthermore, reactions of trivalent iodine reagents, such as PhI(OAc)₂, with iridium(I) complexes can lead to two-electron oxidation of the metal center, often accompanied by ligand exchange and anion scrambling, resulting in acetate-containing products. publish.csiro.au

Strategies for Adduct Formation with this compound

This compound complexes can form adducts with various molecules, which can be crucial for their catalytic activity or for understanding their reaction mechanisms. For instance, in the iridium-catalyzed hydrogenation of imines, an adduct between the iminium and an acetate ion is proposed to form. This interaction is believed to increase the electrophilicity of the iminium carbon, facilitating hydride attack. scholaris.ca

The formation of adducts with proteins has also been studied. The interaction of an iridium carbonyl complex with hen egg white lysozyme (B549824) showed that the iridium compound can bind to different sites on the protein surface. This binding can be stabilized by hydrogen bonds between the complex and the protein's amino acid residues. Such studies provide insight into the potential mechanisms of action for metallodrugs and the formation of catalyst-substrate adducts in biological systems.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For this compound, this includes microwave-assisted synthesis, which can reduce reaction times and energy consumption. patsnap.com

Another green approach involves using waste materials as starting components. An innovative method utilizes grape marc extracts, a byproduct of winemaking, for the green synthesis of iridium nanoparticles. nih.govmdpi.com In this process, aqueous extracts of grape marcs, which are rich in polyphenols and reducing sugars, are used to reduce an iridium precursor and stabilize the resulting nanoparticles. The properties of the nanoparticles were found to be dependent on the temperature at which the grape marc was extracted. nih.govmdpi.com This method avoids the use of harsh reducing agents and toxic solvents.

Furthermore, this compound itself is used as a catalyst in green chemistry applications. A catalytic system of iridium(III) acetate and lithium iodide has been shown to effectively promote the synthesis of C3+ carboxylic acids from the reaction of alcohols with CO₂ and H₂. rsc.org

Directed Synthesis of Chiral this compound Architectures

The synthesis of chiral iridium complexes is of great interest for asymmetric catalysis. A common strategy involves the use of chiral ligands that direct the stereochemical outcome of a reaction. Base-promoted cyclometalation is a widely used technique where a chiral ligand reacts with an iridium precursor, such as [Cp*IrCl₂]₂, in the presence of a base like sodium acetate. The acetate assists in the C-H bond activation required to form the cyclometalated structure. rsc.org

For example, chiral iridacycles have been synthesized by reacting [Cp*IrCl₂]₂ with chiral 2-aryl-oxazoline and imidazoline (B1206853) ligands. rsc.org Similarly, chiral tridentate ferrocene-based phosphine (B1218219) ligands have been used to create iridium catalysts in situ from [Ir(COD)Cl]₂ for the asymmetric hydrogenation of ketones. nih.gov The synthesis of these chiral ligands often involves multiple steps, starting from commercially available chiral materials like (R)-Ugi's amine. nih.gov The resulting chiral iridium complexes have shown high efficiency and enantioselectivity in various catalytic transformations. nih.govacs.org

Fabrication Techniques for this compound-Based Thin Films and Nanomaterials

This compound is a valuable precursor for fabricating thin films and nanomaterials, particularly iridium oxide (IrO₂), which is a highly active electrocatalyst. mdpi.com

One method for preparing metallic iridium thin films involves spin-coating a solution of this compound onto a substrate, such as titanium. The film is then subjected to a reduction process, for instance, by heating in a hydrogen/argon atmosphere. mdpi.com Alternatively, the acetate film can be calcined to form iridium oxide before reduction. mdpi.com The morphology and properties of the resulting film are influenced by the synthesis route and heating time. mdpi.com

Mesoporous iridium oxide films can be synthesized using a nano-casting technique. A solution containing a polymer template (e.g., PEO-PB-PEO), ethanol, and this compound is used for dip-coating a substrate. Subsequent calcination removes the polymer template and converts the this compound to porous iridium oxide. The properties of these films can be tuned by varying the calcination temperature. acs.org

Iridium nanoparticles have been synthesized using green methods, for example, by reducing an iridium precursor with grape marc extracts. nih.govmdpi.com Another approach to creating iridium-based nanomaterials involves immobilizing iridium on tryptophan-grafted Fe₃O₄ nanoparticles to develop a magnetically recoverable catalyst. bohrium.com

Coordination Chemistry and Structural Elucidation of Iridium Acetate Complexes

Electronic Structure and Ligand Field Perturbations in Iridium Acetate (B1210297) Complexes

The electronic structure of iridium(III) complexes, which feature a d⁶ electron configuration, is typically characterized by a low-spin state within an octahedral ligand field. This configuration results in a filled set of t₂g orbitals and empty eg orbitals, contributing to their notable kinetic inertness. The acetate ligand, acting as an oxygen-donor ligand, plays a crucial role in modulating the ligand field around the iridium center.

Ligand field theory provides a framework for understanding how different ligand arrangements perturb the d-orbital energies. osti.gov For instance, in an octahedral complex with a mixed ligand set including acetate, the symmetry of the ligand field determines the splitting of the t₂g orbitals. In complexes with facial (fac) geometry, the three t₂g orbitals may experience a similar ligand field, rendering them nearly degenerate. osti.gov Conversely, a meridional (mer) arrangement can lead to a significant splitting of these orbitals, raising the energy of the highest occupied molecular orbital (HOMO). osti.govrsc.org This destabilization of the HOMO in meridional isomers makes them easier to oxidize compared to their facial counterparts, a phenomenon that has been rationalized through both ligand field theory and supported by DFT calculations. osti.govrsc.org

Table 1: Influence of Isomeric Geometry on Electronic Properties

Isomer Geometry d-Orbital Splitting (t₂g) HOMO Energy Level Ease of Oxidation Reference
Facial (fac) Minimal / Degenerate Lower More Difficult osti.gov

Stereochemical Considerations and Isomerism in Iridium Acetate Derivatives

This compound complexes can exhibit several forms of isomerism, a critical consideration in their synthesis and characterization. The octahedral geometry common for iridium(III) allows for geometric isomerism when multiple types of ligands are present.

Geometric Isomerism : For complexes with the general formula [Ir(L)₃], where L is an unsymmetrical bidentate ligand, facial (fac) and meridional (mer) isomers can form. osti.govrsc.org Similarly, for complexes like [Ir(A)₂(B)₄] or [Ir(A)₃(B)₃], cis and trans isomers are possible. The specific arrangement of acetate and other ligands around the iridium center can drastically alter the complex's properties, including redox potentials and catalytic activity. rsc.orgacs.org The reaction of dimeric iridium precursors with ligands like 2-picolinic acid can lead to specific isomers, such as the cis-pyridyl arrangement. acs.org

Chirality and Diastereomerism : Iridium complexes can be chiral at the metal center. When an iridium complex contains chiral ligands, such as those derived from carbohydrates or amino acids, diastereomers can be formed. acs.org The synthesis of picolinamidato complexes from a dimeric iridium precursor and chiral ligands, for example, can result in the formation of a single diastereoisomer or a mixture, depending on steric interactions and hydrogen bonding. acs.org The absolute configuration at the iridium center, often designated as (R) or (S), can be determined through techniques like X-ray diffraction and rationalized by DFT calculations. acs.org The stereochemistry often dictates the enantioselectivity of these complexes when used as catalysts in asymmetric synthesis. researchgate.netnih.gov

Regioisomerism : In catalytic reactions involving this compound, such as allylic alkylation, the regioselectivity of the product (branched vs. linear) is a key stereochemical outcome. Iridium complexes have shown a high propensity for producing the branched product. uwindsor.ca The reaction of regioisomeric acetates can proceed with high selectivity, underscoring the catalyst's control over the reaction's stereochemical pathway. uwindsor.ca

Advanced Spectroscopic and Diffraction Techniques for this compound Structure Elucidation

A suite of advanced analytical methods is indispensable for the comprehensive characterization of this compound complexes, providing insights into their structure, bonding, and electronic properties.

In complexes containing a chiral iridium center, otherwise equivalent protons or carbon atoms within a ligand can become magnetically non-equivalent, leading to more complex spectra. mdpi.com For instance, the ¹H NMR spectrum of a chiral iridium complex revealed four distinct signals for the methyl groups of a {C₅Me₄} moiety. mdpi.com 2D NMR techniques, such as COSY, HSQC, HMBC, and ROESY, are crucial for assigning complex spectra and confirming through-bond and through-space connectivities, which helps in elucidating the specific isomer or diastereomer present. acs.org For example, NOE correlations can confirm the spatial proximity of protons, aiding in the assignment of stereochemistry. acs.org NMR is also used to monitor reaction progress and determine the regio- and diastereoselectivity of catalytic transformations involving this compound complexes. researchgate.netnsf.gov

Table 2: Representative ¹H NMR Data for Iridium Complexes

Complex Fragment Proton Environment Chemical Shift (δ) / ppm Multiplicity / Coupling Reference
[(MeO-EtNCOP)Ir(CH₃)(OAc)] Ir-CH₃ 0.60 d, JPH = 2.0 Hz nsf.gov
Chiral Ir-Complex Cp* (C₅Me₅) 1.66 s acs.org
Chiral Ir-Complex Pyridyl H3 8.48 d acs.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct evidence of the coordination of the acetate ligand to the iridium center. The most diagnostic feature is the stretching frequency of the carboxyl group (COO⁻).

In a free acetate ion, the asymmetric and symmetric stretching vibrations occur at specific wavenumbers. Upon coordination to a metal, these frequencies shift. For a bidentate acetate ligand, the separation between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies is smaller than in a monodentate ligand. IR spectroscopy is also used to identify other functional groups within the complex. For example, in a study of iridium complexes with di-2-pyridylketone, a significant shift of the ν(C=O) band to a lower wavenumber indicated coordination of the keto group's oxygen to the iridium(III) center. mdpi.com Raman spectroscopy complements IR by providing information on metal-ligand stretching modes, which typically appear at low frequencies (< 650 cm⁻¹). researchgate.net

Table 3: Characteristic IR Frequencies for Iridium Complexes

Complex Functional Group Wavenumber (cm⁻¹) Observation Reference
NH₄[IrCl₄(py₂CO)]·H₂O C=O (coordinated) 1622 Significant shift (Δ = 61 cm⁻¹) to lower frequency mdpi.com
Free py₂CO C=O (free) 1683 Reference frequency mdpi.com

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for this compound complexes in the solid state. It allows for the precise determination of bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netcolab.ws

XRD studies have confirmed the distorted octahedral geometry for many iridium(III) complexes. researchgate.net For example, the structure of an iridium(III) complex with a bidentate acetate ligand was determined, revealing a pseudo-octahedral coordination. nsf.gov Analysis of iridium(III) trans-trifluoroacetylacetonate showed Ir-O bond distances in the range of 2.00 Å to 2.02 Å. researchgate.net XRD is also essential for unambiguously determining the stereochemistry, confirming whether a complex exists as a cis or trans isomer or identifying the absolute configuration of chiral centers. acs.orgresearchgate.net Powder X-ray diffraction (PXRD) is used to confirm the phase purity of bulk crystalline samples. publish.csiro.au

Table 4: Selected Crystallographic Data for Iridium Complexes

Compound Formula Space Group Key Bond Lengths (Å) Key Angles (°) Reference
trans-Ir(tfac)₃ C₁₅H₁₂F₉O₆Ir Pcab Ir-O (avg): 2.011 O-Ir-O (chelate avg): 95.2 researchgate.net
Ir(acac)₃ IrO₆C₁₅H₂₁ P2₁/b - - researchgate.net

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to investigate the electronic transitions in this compound complexes. The absorption spectra of iridium(III) complexes typically display several types of bands. researchgate.net

Ligand-Centered (LC) Transitions : Intense bands in the UV region (typically < 350 nm) are assigned to π-π* transitions within the aromatic or unsaturated ligands. researchgate.netmdpi.com

Charge-Transfer Transitions : Bands in the near-UV and visible regions are often due to metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT). researchgate.netmdpi.com The energy of these transitions is sensitive to the nature of both the metal and the ligands.

Table 5: Photophysical Data for Selected Iridium Complexes

Complex Type Absorption λ_max (nm) Emission λ_max (nm) Transition Assignment Reference
Ir-NH in CH₃CN 300-350, >350 602 ¹LC (π-π*), MLCT/LLCT mdpi.com
fac-Ir(ppy)₃ 283, 380 509 (in CH₂Cl₂) LLCT, MLCT mdpi.com
[Ir(Fppy)₂(dmb)]⁺ - 522 ³MLCT acs.org

Mass Spectrometry Techniques for this compound Complex Characterization

Mass spectrometry is an indispensable tool for the characterization of this compound complexes, providing vital information on their molecular weight, composition, and structural integrity. Several mass spectrometry techniques are routinely employed, each offering unique advantages for the analysis of these organometallic compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing charged or polar iridium complexes. It allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and preserving the structure of the complex. ESI-MS is frequently used to confirm the molecular formula of newly synthesized iridium complexes. mdpi.com For instance, in studies involving bis-cyclometalated iridium(III) complexes, ESI(+)-MS analysis has been used to unambiguously confirm the molecular formula by identifying the peak corresponding to the molecular ion [M]+•. mdpi.com Furthermore, its application in an ammonium (B1175870) acetate buffer has been demonstrated, making it highly relevant for studying iridium complexes in acetate-containing media. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another powerful technique for the characterization of this compound complexes. rsc.org This method is effective for analyzing high molecular weight compounds and can be used to determine the molecular weight of complex iridium structures. rsc.org MALDI-TOF has been instrumental in elucidating reaction mechanisms involving iridium complexes, for example, by identifying the products of reactions with other molecules. rsc.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers a different approach, focusing on elemental composition rather than molecular structure. It is an extremely sensitive technique used for quantifying the amount of iridium in a sample with high precision. rsc.org In the context of materials science, ICP-MS has been used to monitor the stability of catalysts derived from this compound by measuring the dissolution of iridium into a solution. researchgate.net This makes it a crucial tool for assessing the durability and lifecycle of iridium-based materials.

These techniques are often used in conjunction with other analytical methods, such as NMR and X-ray crystallography, to provide a comprehensive characterization of this compound complexes.

Electrochemical Behavior and Redox Properties of this compound Complexes

The electrochemical properties of this compound complexes are fundamental to their application in areas such as catalysis, organic light-emitting diodes (OLEDs), and sensors. The redox behavior is typically investigated using cyclic voltammetry (CV) and square-wave voltammetry, which provide insights into the oxidation and reduction potentials of the complexes.

Iridium complexes are known for their rich electrochemical properties, often involving multiple accessible oxidation states (e.g., Ir(III)/Ir(IV)). rsc.org The oxidation process is generally considered to be metal-centered, corresponding to the Ir(III)/Ir(IV) couple, though contributions from the ligands can also be involved. The reduction processes are typically ligand-based. The specific potentials at which these redox events occur are highly dependent on the nature of the ligands coordinated to the iridium center. For example, the introduction of electron-withdrawing groups on the ligands tends to make the complex more difficult to oxidize, resulting in a positive shift of the oxidation potential and a lowering of the Highest Occupied Molecular Orbital (HOMO) energy level. scispace.com Conversely, electron-donating groups generally make the complex easier to oxidize.

The solvent and supporting electrolyte used during electrochemical measurements can also influence the observed redox potentials. frontiersin.org For many iridium complexes, the oxidation is an irreversible or quasi-reversible process, while reductions can be reversible or irreversible depending on the stability of the resulting species. scispace.com

The study of iridium films derived from this compound for the oxygen evolution reaction (OER) has shown the presence of multiple iridium oxidation states, including Ir(0), Ir(III), and Ir(IV), during electrochemical processes. mdpi.com The electrochemical behavior of these complexes is a key determinant of their catalytic activity and stability.

Below is an interactive data table summarizing the electrochemical properties of representative iridium complexes, illustrating the range of redox potentials observed. The values are typically reported versus a ferrocene/ferrocenium (Fc/Fc+) internal standard.

Mechanistic Investigations of Iridium Acetate Catalyzed Transformations

Fundamental Principles of Iridium Acetate (B1210297) Catalysis

Iridium acetate complexes are versatile catalysts, and their reactivity is governed by a combination of electronic and steric factors. The iridium center, typically in a +3 oxidation state in the precursor, can readily undergo changes in its oxidation state and coordination environment, which is fundamental to its catalytic activity. cymitquimica.com The acetate ligands, while often considered spectator ligands, play a crucial role in modulating the electronic properties of the iridium center and can participate directly in the catalytic cycle.

The electronic nature of the iridium center is a key determinant of its catalytic prowess. The electron density at the iridium atom influences its ability to coordinate to substrates, activate bonds, and facilitate electron transfer processes. cymitquimica.com Ligands coordinated to the iridium, including the acetate groups, significantly impact this electron density. Electron-donating ligands increase the electron density on the iridium, which can enhance its reactivity in certain transformations. Conversely, electron-withdrawing ligands can make the iridium center more electrophilic, which is beneficial for other types of reactions. acs.org The choice of supporting ligands, in addition to acetate, allows for the fine-tuning of the catalyst's electronic properties and, consequently, its activity and selectivity. nih.govacs.org

The formation of the active catalytic species from an this compound precursor often involves an initiation step. This can be the dissociation of a ligand to create a vacant coordination site, allowing the substrate to bind. In some cases, the acetate ligand itself may be displaced or change its coordination mode (e.g., from bidentate to monodentate) to facilitate substrate access to the iridium center. acs.org For instance, in certain reactions, the this compound complex can be reduced to a more active, lower-valent iridium species. mdpi.com The dynamic nature of the coordination sphere around the iridium atom is a central theme in its catalytic mechanisms. The ability of ligands to associate and dissociate, and for the iridium center to shuttle between different oxidation states, underpins the catalytic cycles of a wide array of chemical transformations.

The stability of the iridium catalyst is also a critical factor. In some instances, the initial molecular iridium species can decompose to form iridium nanoparticles or iridium oxide, which may then act as the true heterogeneous catalyst. rsc.orgnih.gov However, the use of appropriate ligands can stabilize the molecular form of the catalyst, preventing aggregation and maintaining its homogeneous nature. acs.orgresearchgate.net Understanding the interplay between the iridium center, the acetate ligands, and other coordinating species is therefore essential for designing and optimizing iridium-catalyzed reactions.

FeatureDescriptionSource(s)
Iridium Oxidation State Typically +3 in the precursor, but can vary during the catalytic cycle. cymitquimica.com
Role of Acetate Ligands Modulate electronic properties and can participate in the catalytic cycle. acs.org
Ligand Effects Electron-donating or -withdrawing ligands fine-tune the catalyst's reactivity. acs.orgnih.govacs.org
Active Species Formation Often involves ligand dissociation or a change in coordination mode to create a vacant site for the substrate. acs.org
Catalyst Stability Ligands can prevent aggregation into nanoparticles, maintaining a homogeneous catalyst. acs.orgresearchgate.net

This compound in Hydrogenation and Dehydrogenation Methodologies

This compound complexes have emerged as highly effective catalysts for both hydrogenation and dehydrogenation reactions, processes of fundamental importance in organic synthesis and energy storage.

The hydrogenation of unsaturated substrates, such as alkenes, using this compound-based catalysts generally proceeds through a series of well-defined elementary steps. A common mechanistic pathway involves the initial activation of dihydrogen (H₂) by the iridium center. This can occur via oxidative addition of H₂ to a coordinatively unsaturated iridium species, forming a dihydride complex.

Subsequently, the unsaturated substrate coordinates to the iridium dihydride complex. This is followed by the sequential migratory insertion of the two hydride ligands onto the coordinated substrate. The first insertion forms an iridium-alkyl intermediate, and the second insertion releases the saturated product, regenerating the active catalytic species, which can then re-enter the catalytic cycle.

The nature of the ligands surrounding the iridium center plays a critical role in influencing the efficiency and selectivity of the hydrogenation process. diva-portal.org For example, the use of chiral ligands can lead to enantioselective hydrogenation, a powerful tool for the synthesis of chiral molecules. The electronic and steric properties of the ligands can affect the rate of each step in the catalytic cycle, from H₂ activation to product release.

Transfer hydrogenation is an alternative to using molecular hydrogen, where a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, provides the hydrogen atoms. This compound-based catalysts are particularly adept at facilitating this type of transformation.

In a typical transfer hydrogenation cycle, the iridium catalyst first reacts with the hydrogen donor. For instance, with an alcohol donor, the iridium complex can catalyze the dehydrogenation of the alcohol to form a ketone and an iridium hydride species. This iridium hydride is the key intermediate that then transfers its hydride ligand to the substrate (the hydrogen acceptor). The catalytic cycle is completed by the release of the hydrogenated product and regeneration of the initial iridium species.

The mechanism often involves an "outer-sphere" hydrogen transfer, where the hydride on the iridium and a proton from the hydrogen donor are transferred to the substrate without the substrate necessarily coordinating directly to the metal center. However, "inner-sphere" mechanisms, where the substrate does coordinate to the iridium, are also possible. The choice of hydrogen donor, solvent, and ligands on the iridium catalyst can all influence the operative mechanistic pathway.

The reverse of alkene hydrogenation is alkane dehydrogenation, a thermodynamically challenging but highly valuable transformation for the production of olefins from alkanes. Iridium complexes, including those derived from this compound, are among the most effective catalysts for this reaction. The key mechanistic step in alkane dehydrogenation is the C-H activation of the alkane by the iridium center, followed by β-hydride elimination.

The catalytic cycle typically begins with the oxidative addition of a C-H bond of the alkane to the iridium center, forming an iridium alkyl hydride species. This is often the rate-determining step. Subsequently, a β-hydride elimination from the alkyl group occurs, where a hydrogen atom on the carbon atom beta to the iridium is transferred to the metal, forming an iridium dihydride complex and a coordinated alkene. The final step is the release of the alkene and dihydrogen, regenerating the active catalyst.

The efficiency of this process is often limited by the thermodynamic equilibrium. To drive the reaction towards the products, a hydrogen acceptor is often used to remove the H₂ as it is formed. Recent studies have shown that Lewis acids can act as co-catalysts, promoting the β-hydride elimination step by interacting with the acetate ligand and opening up a coordination site on the iridium center. acs.org This strategy has been shown to significantly enhance the rate of alkane dehydrogenation.

ProcessKey Mechanistic StepsInfluencing FactorsSource(s)
Substrate Hydrogenation Oxidative addition of H₂, substrate coordination, migratory insertion of hydrides.Ligand electronic and steric properties. diva-portal.org
Transfer Hydrogenation Dehydrogenation of hydrogen donor to form an iridium hydride, hydride transfer to the substrate.Hydrogen donor, solvent, ligands.
Alkane Dehydrogenation C-H activation of alkane, β-hydride elimination, release of alkene and H₂.Use of a hydrogen acceptor, Lewis acid co-catalysts. acs.org

Transfer Hydrogenation Catalysis Involving this compound

C-H Activation and Functionalization Mediated by this compound Catalysts

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern synthetic chemistry, offering a more atom- and step-economical approach to the synthesis of complex molecules. This compound-based catalysts have proven to be exceptionally versatile in mediating a wide range of C-H activation and subsequent functionalization reactions.

A significant challenge in C-H functionalization is controlling the regioselectivity, that is, selectively activating one specific C-H bond out of the many that may be present in a complex molecule. One of the most powerful strategies to achieve this is through the use of directing groups. A directing group is a functional group within the substrate that can coordinate to the iridium center, bringing the catalyst into close proximity to a particular C-H bond.

The catalytic cycle for a directed C-H activation typically begins with the coordination of the directing group to the iridium catalyst. This pre-coordination event positions the iridium center in such a way that it can readily cleave a specific C-H bond, often via a cyclometalation process. This step forms a cyclometalated iridium intermediate, which is a key species in the catalytic cycle.

Once the C-H bond is activated, the resulting iridacycle can undergo a variety of transformations. For example, it can react with a coupling partner, such as an alkene or an alkyne, leading to the formation of a new carbon-carbon bond. Reductive elimination then releases the functionalized product and regenerates the active iridium catalyst.

The nature of the directing group is crucial in determining the outcome of the reaction. Different directing groups can favor the activation of C-H bonds at different positions (e.g., ortho, meta, or para on an aromatic ring). The acetate ligand on the iridium catalyst can also play a role in the C-H activation step, potentially acting as an internal base to facilitate the cleavage of the C-H bond. The choice of solvent and other additives can also influence the efficiency and regioselectivity of the process.

Role of Acetate Ligand in C-H Activation Mechanisms

Detailed mechanistic studies, including experimental and computational analyses, have revealed several key roles of the acetate ligand:

Proton Acceptor: The acetate ligand can function as an internal base, facilitating the cleavage of C-H bonds. In a mechanism known as concerted metalation-deprotonation (CMD), the iridium center coordinates to the substrate, and the acetate ligand abstracts a proton from the C-H bond in a single, concerted transition state. diva-portal.org This is often a key step in directed C-H activation reactions where a directing group on the substrate brings the target C-H bond into proximity with the iridium center. researchgate.net

Ligand Exchange and Coordination Site Opening: The coordination mode of the acetate ligand can change, for instance, from bidentate (κ²) to monodentate (κ¹). This dechelation opens up a coordination site on the iridium center, which is essential for substrate binding and subsequent C-H activation. nih.gov Lewis acids have been shown to promote this dechelation, thereby accelerating C-H activation and subsequent reactions like β-hydride elimination. nih.gov

Proton Shuttle: In some catalytic cycles, the acetate ligand, after being protonated to acetic acid, can act as a proton shuttle. acs.org This is particularly relevant in reactions where protonolysis is a key step.

"Catcher's Mitt" Mechanism: In the context of H₂ activation, a "catcher's mitt" mechanism has been proposed where the iridium-bound acetate swings out to heterolytically split a dihydrogen molecule. The proton is transferred to the acetate, forming acetic acid, and the hydride binds to the iridium center. mdpi.com This process generates a reactive iridium-hydride species.

Influence on Regioselectivity: The presence and coordination of the acetate ligand can influence the regioselectivity of C-H activation. Studies on iridium phenanthroline complexes have shown that the nature of the anionic ligand, including acetate, can have subtle impacts on which C-H bond in a molecule is activated. vcu.edu

The following table summarizes the key functions of the acetate ligand in iridium-catalyzed C-H activation:

FunctionDescriptionMechanistic Significance
Proton Acceptor Acts as an internal base to abstract a proton from the C-H bond.Facilitates the concerted metalation-deprotonation (CMD) pathway. diva-portal.org
Coordination Site Opener Changes coordination mode (e.g., κ² to κ¹) to create a vacant site.Allows for substrate binding and initiation of the catalytic cycle. nih.gov
Proton Shuttle Transfers protons within the catalytic cycle.Can be crucial for steps like protodemetalation. acs.org
H₂ Activation Participates in the heterolytic cleavage of dihydrogen.Generates reactive iridium-hydride species. mdpi.com
Regioselectivity Influence Affects the site of C-H activation in the substrate.Can subtly control the outcome of the reaction. vcu.edu

Oxidation Reactions Catalyzed by this compound Complexes

This compound complexes are also effective catalysts for a range of oxidation reactions. sioc-journal.cn These transformations are fundamental in organic synthesis for the introduction of oxygen-containing functional groups.

While iridium-catalyzed epoxidation and hydroxylation are less common than with other metals like manganese or iron, the general principles of these transformations provide a framework for understanding potential iridium-mediated pathways. rsc.orgrsc.org

Epoxidation: The epoxidation of an alkene involves the transfer of a single oxygen atom to the double bond, forming an epoxide ring. A proposed general mechanism, often involving a high-valent metal-oxo species, proceeds via either a concerted or stepwise pathway. In a potential iridium-catalyzed scenario, an active iridium-oxo species would be generated, which then interacts with the alkene.

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups to the double bond. Syn-dihydroxylation can occur through the formation of a cyclic osmate-like ester intermediate, which is subsequently hydrolyzed. libretexts.org Anti-dihydroxylation can be achieved through the acid-catalyzed ring-opening of an epoxide intermediate. libretexts.org

Detailed mechanistic studies specifically for this compound-catalyzed epoxidation and hydroxylation are not extensively documented in the provided search results. However, the general mechanisms provide a basis for postulating how an this compound complex might facilitate such transformations.

Iridium complexes, including those that could be formed from this compound precursors, are known to catalyze the oxidation of alcohols to aldehydes, ketones, or carboxylic acids. researchgate.netnih.gov

A common pathway for alcohol oxidation is through an Oppenauer-type oxidation , which is a hydrogen transfer reaction. researchgate.net In this mechanism, the iridium catalyst facilitates the transfer of hydrogen from the alcohol to a hydrogen acceptor, such as a ketone. researchgate.net The catalytic cycle typically involves:

Coordination of the alcohol to the iridium center and formation of an iridium-alkoxide.

β-hydride elimination from the alkoxide to form an iridium-hydride species and the corresponding aldehyde or ketone.

Transfer of the hydride from the iridium center to the hydrogen acceptor, regenerating the active catalyst.

Alternatively, in acceptorless dehydrogenation , the alcohol is oxidized without the need for an external hydrogen acceptor. nih.gov In these systems, dihydrogen gas is often evolved as a byproduct. The mechanism can involve the formation of iridium-hydride intermediates, and under basic conditions, the reaction can proceed all the way to the corresponding carboxylate. nih.gov

Alkene Epoxidation and Hydroxylation Mechanisms

Carbon-Carbon and Carbon-Heteroatom Bond Formation via this compound Catalysis

This compound catalysts are highly versatile in forging new carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the synthesis of complex organic molecules.

Iridium-catalyzed allylic amination is a powerful method for the synthesis of allylic amines. The mechanism generally proceeds through the formation of a π-allyl iridium intermediate. acsgcipr.org When an allylic acetate is used as the substrate, the acetate acts as a leaving group.

The catalytic cycle typically involves the following key steps:

Oxidative Addition: The iridium(I) catalyst undergoes oxidative addition to the allylic acetate, displacing the acetate and forming a π-allyl iridium(III) complex. pkusz.edu.cn

Nucleophilic Attack: The amine nucleophile then attacks the π-allyl ligand. A key feature of iridium catalysis is that this attack often occurs at the more substituted carbon of the allyl moiety, leading to the branched product. nih.gov

Reductive Elimination: Reductive elimination from the resulting complex releases the allylic amine product and regenerates the active iridium(I) catalyst.

Interestingly, under certain conditions with a neutral iridium catalyst, a competing hydroamination pathway can be observed instead of the expected allylic amination. nih.govacs.org This process involves the formal addition of an N-H bond across the alkene double bond and is believed to proceed through an acetate-directed aminoiridation step. nih.govacs.org

The following table highlights the key differences between the two competing pathways:

FeatureAllylic AminationHydroamination
Catalyst Typically cationic iridium complexesNeutral iridium catalysts with a base nih.gov
Product Substitution of the acetate group by the amine nih.govAddition of the amine across the double bond nih.gov
Key Intermediate π-allyl iridium(III) complexIridium-amido species followed by aminoiridation nih.gov

The iridium-catalyzed carbonylation of methanol (B129727) to produce acetic acid, known as the Cativa process, is a major industrial application of iridium catalysis. sci-hub.sewikipedia.org While the industrial process uses methyl iodide as a promoter, the fundamental steps involve iridium carbonyl species. nih.gov

The catalytic cycle is complex and can involve both neutral and anionic iridium species. researchgate.net A simplified representation of the key steps is as follows:

Oxidative Addition: Methyl iodide oxidatively adds to the iridium(I) center to form a methyl-iridium(III) species.

CO Insertion: A carbonyl ligand inserts into the iridium-methyl bond to form an acetyl-iridium(III) complex. This migratory insertion is a crucial step. acs.org

Reductive Elimination: Reductive elimination of acetyl iodide regenerates the iridium(I) catalyst.

Hydrolysis: The acetyl iodide is then hydrolyzed to produce acetic acid.

Recent research has also explored iodide-free mechanisms for methanol carbonylation, where an iridium pincer complex can activate methyl acetate. nsf.gov In this system, the reaction proceeds through a methyliridium(III) acetate complex, highlighting the direct involvement of the acetate ligand in the catalytic cycle. nsf.gov The carbonylation of this intermediate is accelerated by solvents like methanol, which can facilitate the dissociation of the acetate ligand. nsf.gov

Hydroboration and Hydrosilylation Processes

The this compound-catalyzed hydroboration and hydrosilylation of unsaturated carbon-carbon bonds are pivotal transformations in organic synthesis, enabling the formation of valuable organoboranes and organosilanes. The mechanisms of these reactions are intricate and highly dependent on the nature of the iridium catalyst, the substrate, and the reaction conditions.

Hydroboration:

Iridium-catalyzed hydroboration of alkenes typically proceeds with high regioselectivity, favoring the formation of the anti-Markovnikov product. While a universally accepted mechanism is not established for all this compound systems, a plausible pathway involves the initial formation of an iridium-hydride species. This active catalyst can arise from the reaction of the this compound precursor with the borane (B79455) reagent. Subsequent coordination of the alkene to the iridium-hydride complex is followed by the migratory insertion of the alkene into the iridium-hydride bond. This step is often rate-determining and dictates the regioselectivity of the reaction. For terminal alkenes, the insertion generally occurs to place the iridium at the terminal carbon, minimizing steric hindrance and leading to the linear product. rsc.orgscispace.com The final step is the reductive elimination of the alkylborane product, regenerating the active iridium catalyst.

In some cases, particularly with specific ligand sets, the mechanism may deviate. For instance, with certain bidentate ligands, the selectivity can be shifted towards the branched isomer. rsc.org The directing effect of functional groups within the substrate, such as amides, can also influence the regioselectivity by coordinating to the iridium center and guiding the insertion step. rsc.org

Hydrosilylation:

The hydrosilylation of alkenes catalyzed by this compound complexes is generally understood to proceed via a mechanism related to the well-established Chalk-Harrod or a modified Chalk-Harrod pathway. mdpi.comacs.org The catalytic cycle is typically initiated by the oxidative addition of the Si-H bond of the hydrosilane to the low-valent iridium center, forming an iridium(III)-silyl-hydride intermediate.

The subsequent steps involve:

Olefin Coordination: The alkene substrate coordinates to the iridium(III) center.

Migratory Insertion: The coordinated alkene inserts into either the Ir-H bond (Chalk-Harrod pathway) or the Ir-Si bond (modified Chalk-Harrod pathway). The preferred pathway can be influenced by the electronic and steric properties of the ligands on the iridium and the substituents on the silicon atom. Insertion into the Ir-H bond is often favored, leading to an iridium-alkyl-silyl intermediate.

Reductive Elimination: The final step is the reductive elimination of the alkylsilane product from the iridium-alkyl-silyl complex, which regenerates the active iridium(I) catalyst, allowing it to re-enter the catalytic cycle. acs.org

Iridium-catalyzed hydrosilylation often exhibits high anti-Markovnikov selectivity, particularly with terminal olefins. researchgate.net This selectivity is attributed to the hydrometalation step, where the hydride adds to the more substituted carbon of the double bond, placing the iridium on the terminal carbon.

Catalyst Deactivation and Regeneration Mechanisms in this compound Catalysis

The long-term stability and recyclability of this compound catalysts are critical for their practical application. Understanding the pathways through which these catalysts lose activity and developing methods for their regeneration are therefore areas of significant research interest.

Deactivation Pathways:

Several mechanisms can lead to the deactivation of this compound catalysts. A primary pathway, particularly in hydrogenation and related reactions involving hydride intermediates, is the formation of inactive multinuclear iridium complexes. scispace.comliverpool.ac.uk Dimeric or trimeric iridium hydride-bridged species are often thermodynamically stable and catalytically inactive or significantly less active than the monomeric species. scispace.comliverpool.ac.uk The formation of these clusters removes the active catalyst from the catalytic cycle. The propensity for this deactivation pathway can be mitigated by using sterically bulky ligands that hinder the aggregation of catalyst centers. scispace.com

Another common deactivation route is product inhibition, where the product of the reaction coordinates strongly to the iridium center, preventing substrate access and turnover. rsc.org For example, in hydrogenation reactions, the resulting amine product can act as a ligand, poisoning the catalyst.

Ligand degradation or undesired functionalization can also lead to catalyst deactivation. Under certain reaction conditions, the ligands coordinated to the iridium can undergo side reactions, altering the electronic and steric properties of the catalyst and reducing its efficacy. nih.govacs.org For instance, in some photocatalytic systems, the ligand itself can be functionalized by radical intermediates, leading to a loss of catalytic activity. nih.gov

Regeneration Mechanisms:

Strategies have been developed to regenerate deactivated this compound catalysts. One notable example involves the oxidation of the deactivated iridium(III)-hydride species back to the active iridium(III)-acetate complex. For the pincer complex (dmPhebox)Ir(OAc)(H), which is the product of stoichiometric alkane dehydrogenation by (dmPhebox)Ir(OAc)₂(OH₂), it has been shown that treatment with molecular oxygen can quantitatively regenerate the active diacetate precursor. This regeneration proceeds through distinct intermediates and highlights a potential strategy for creating a catalytic cycle using oxygen as the terminal oxidant.

In cases where deactivation occurs through the formation of inactive dimers, a different approach is required. For certain iridium(N,P ligand) catalysts that form inactive dihydride-bridged dimers at the end of a hydrogenation reaction, the addition of cyclooctadiene (COD) has been shown to effectively regenerate the initial, stable [Ir(N,P)(COD)]⁺ precatalyst. liverpool.ac.uk The COD displaces the hydride bridges and the product, allowing the catalyst to be recovered and reused.

Computational and Theoretical Approaches to Iridium Acetate Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a robust framework for investigating the electronic structure and reactivity of iridium acetate (B1210297) complexes. chinesechemsoc.org DFT calculations allow for the accurate prediction of molecular geometries, orbital energies, and charge distributions, which are fundamental to understanding a complex's behavior.

Studies have shown that the acetate ligand can significantly influence the electronic properties of the iridium center. For instance, in supported iridium complexes, an acetate-containing ionic liquid can enhance the electron density on the iridium, which in turn affects its catalytic activity and stability against aggregation. researchgate.netfigshare.comku.edu.tr DFT calculations have been employed to model the active catalyst in such systems, often identifying a species like Cp*Ir(OAc)₂ as the key player. acs.org The theory helps rationalize how the electronic environment, modified by ligands such as acetate, dictates the catalyst's performance in reactions like hydrogenation and C-H activation. researchgate.netacs.org

The reactivity of iridium acetate complexes is often governed by subtle electronic effects that can be elucidated by DFT. The method is used to calculate key reactivity indices and explore the frontier molecular orbitals (HOMO-LUMO gap), which are crucial for predicting how the complex will interact with substrates. ijcce.ac.ir For example, in the hydrogenation of esters, DFT studies have detailed the mechanism of C-O bond cleavage catalyzed by an iridium complex, highlighting the role of the iridium center's electronic state throughout the catalytic cycle. rsc.org DFT has also been instrumental in comparing different mechanistic pathways, such as direct C-H activation versus N-deprotonation prior to C-H activation in the ortho-alkenylation of benzylamines, revealing that the latter is energetically more favorable. acs.org The accuracy of various DFT functionals for modeling iridium-mediated reactions has been benchmarked, providing a reliable computational protocol for studying these systems. researchgate.net

Table 1: Selected DFT Studies on Iridium Complexes Involving Acetate

Catalytic System/ReactionKey DFT FindingsReference
Acetate-assisted C-H activationCalculated barriers for proton transfer and ligand substitution; elucidated selectivity. acs.org
Hydrogenation of N-Aryl Imine with Acetic AcidModeled acetate-assisted dihydrogen splitting and outer-sphere hydride transfer. scholaris.ca
Hydrogenation of Ethyl AcetateElucidated a direct C-O bond cleavage mechanism and determined the rate-determining step. rsc.org
Benzylamine (B48309) ortho C–H AlkenylationShowed N-deprotonation is favored over direct C-H activation; identified migratory insertion as the rate-determining step. acs.org
Supported Iridium Complexes with Acetate ILConfirmed that acetate enhances electron density on Ir, hindering aggregation. researchgate.netfigshare.com

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations provide a dynamic picture of chemical systems, allowing researchers to study the motion of atoms and molecules over time. This technique is particularly valuable for understanding the behavior of this compound complexes in solution, including their conformational dynamics, solvent interactions, and the transport of species.

While MD simulations specifically targeting this compound are emerging, the methodology has been extensively applied to its constituent parts and related systems. For instance, MD simulations have been used to study the behavior of bulk iridium, providing data on its physical properties at the atomic scale. researchgate.net Other studies have focused on the dynamics of acetate ions in various environments, such as in aqueous solutions with different cations or within ionic liquids, calculating important thermodynamic properties like binding free energies. nih.govarxiv.org

More directly relevant are MD simulations of complex iridium catalysts interacting with other molecules. nih.gov A pivotal study on alkane dehydrogenation by an this compound complex utilized MD simulations to understand the system's dynamics. acs.org The simulations, in conjunction with experimental data, helped to model the complex interplay of reaction equilibria, including β-hydride elimination and olefin isomerization. acs.org Furthermore, reactive MD simulations using force fields like ReaxFF are capable of modeling bond-forming and bond-breaking events, which has been demonstrated in systems containing acetate, offering a promising avenue for investigating reaction mechanisms in this compound catalysis at an atomistic level. researchgate.net These approaches are crucial for bridging the gap between static quantum chemical calculations and the dynamic reality of a reacting system.

Microkinetic Simulations and Reaction Progress Kinetic Analysis

To build a comprehensive understanding of a catalytic cycle, it is crucial to connect theoretical energy profiles with experimentally observed reaction rates. Microkinetic simulation and Reaction Progress Kinetic Analysis (RPKA) are powerful methodologies for achieving this connection in the study of this compound catalysis.

RPKA involves monitoring the concentrations of reactants, products, and intermediates over the course of a reaction to derive empirical rate laws. This technique provides a wealth of kinetic information from a minimal number of experiments. nih.govnih.gov It has been successfully applied to various iridium-catalyzed reactions where acetate or related carboxylates are key components. For example, in the allylic amination catalyzed by a π-allyliridium C,O-benzoate complex, RPKA revealed a zero-order dependence on the allyl acetate substrate and a fractional order on the amine, suggesting rapid ionization of the acetate followed by a turnover-limiting C-N bond formation involving amine dimers. nih.govnih.gov Similarly, RPKA was used to probe iridium-catalyzed allene-fluoral reductive coupling, corroborating a mechanism of rapid allene (B1206475) hydrometalation followed by a turnover-limiting carbonyl addition. kaust.edu.sa

Table 2: Application of Kinetic Analysis in Iridium-Acetate Related Systems

MethodReactionKey InsightReference
RPKAπ-Allyliridium C,O-benzoate-catalyzed allylic aminationDetermined reaction orders, corroborating rapid acetate ionization and turnover-limiting C-N bond formation. nih.govnih.gov
Microkinetic SimulationAcetate-assisted C-H activation at IridiumReproduced experimental selectivity, identifying ligand substitution as the dominant selectivity-determining step. acs.org
RPKAIridium-catalyzed Z-selective cross-couplingGained insights into the nature of the mechanism, observing rapid formation of an allylic ammonium (B1175870) species. rsc.org
RPKA & DFTIridium-catalyzed allene-fluoral reductive couplingCorroborated a mechanism involving rapid allene hydrometalation followed by turnover-limiting carbonyl addition. kaust.edu.sa
Kinetic Modeling (COPASI)Lewis acid-cocatalyzed alkane dehydrogenation by an this compound complexSimulated complex equilibria involving β-hydride elimination and olefin isomerization. acs.org

Elucidation of Reaction Pathways and Transition States

A central goal of theoretical chemistry in catalysis is the detailed mapping of reaction pathways and the characterization of the associated transition states. DFT calculations are the primary tool for this purpose, providing the geometries and energies of all stationary points along a reaction coordinate for this compound systems.

Numerous studies have leveraged DFT to chart the mechanistic landscape of iridium-catalyzed reactions where acetate plays a crucial role. In the hydrogenation of a bulky N-aryl imine, acetic acid was found to be critical. DFT calculations proposed a plausible outer-sphere mechanism featuring an acetate-assisted dihydrogen splitting step, which forms an iridium-hydride intermediate. scholaris.canih.gov The transition state for the subsequent hydride transfer was located, and the calculated enantioselectivity was in good agreement with experimental results. scholaris.ca

Similarly, for the iridium-catalyzed hydrogenation of ethyl acetate to ethanol, DFT calculations elucidated a detailed mechanism involving two cascade catalytic cycles. rsc.org The study identified the rate-determining transition state as the direct C–O bond cleavage, providing a free energy barrier that was consistent with experimental observations. rsc.org In acetate-assisted C-H activation reactions, DFT has been used to compare the energy barriers of competing pathways, revealing how the presence of additives can switch the selectivity by making alternative transition states accessible. acs.org The calculations can pinpoint the rate-determining step, which for the ortho-alkenylation of benzylamine with Cp*Ir(OAc)₂ was found to be the migratory insertion of the acrylate, not the C-H activation itself. acs.org These computational explorations of transition states and reaction profiles are invaluable for understanding and optimizing catalytic performance. chinesechemsoc.orgrsc.orgacs.orgnih.gov

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are increasingly used to predict and interpret spectroscopic data, providing a powerful link between the calculated electronic structure of a molecule and its experimentally measured properties. For this compound complexes, these techniques can aid in structural assignment and provide a deeper understanding of their photophysical behavior.

DFT and its time-dependent extension (TD-DFT) can be used to calculate a range of spectroscopic parameters. For instance, calculated NMR chemical shifts can help assign the signals in experimentally obtained spectra, which is particularly useful for characterizing new, complex structures or diastereomers in solution. rsc.org TD-DFT is widely used to simulate UV-Visible absorption spectra. rsc.org By calculating the energies and characters of electronic transitions (e.g., metal-to-ligand charge transfer, MLCT), researchers can assign the bands observed in experimental spectra. rsc.orgrsc.orgrsc.org For example, studies on cyclometalated iridium(III) complexes have shown that TD-DFT calculations can reproduce experimental absorption spectra reasonably well, allowing for the assignment of low-energy bands to specific electronic transitions. rsc.orgrsc.org

The photophysical properties of phosphorescent iridium complexes, which are of great interest for applications like organic light-emitting diodes (OLEDs), are also heavily studied using computational methods. DFT and TD-DFT are used to calculate the energies of the lowest singlet (S₁) and triplet (T₁) excited states, the spin-orbit coupling between them, and the phosphorescence emission wavelengths. rsc.orgresearchgate.net These calculations help to understand the relationship between the molecular structure, including the role of ligands like acetate, and the resulting emission properties, guiding the design of new materials with desired colors and efficiencies. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Catalysts

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or, in this context, catalytic performance. ibs.re.kr For this compound catalysts, QSAR can be a powerful tool for rational catalyst design and optimization, enabling the prediction of a catalyst's effectiveness without the need for synthesis and testing of every possible variant.

The development of a QSAR model typically involves several steps. First, a "training set" of catalysts is selected for which the activity (e.g., yield, enantioselectivity) has been experimentally measured. Next, a set of molecular descriptors is calculated for each catalyst. These descriptors can be steric (e.g., Sterimol values), electronic (e.g., Hammett parameters), or derived from quantum chemical calculations. Finally, a mathematical model is built using regression techniques to establish a correlation between the descriptors and the observed activity.

In the field of iridium catalysis, QSAR-like approaches have been successfully applied. For instance, in the development of iridium(III)-bis(imidazolinyl)phenyl catalysts for C-H functionalization with ethyl diazoacetate, linear regression modeling was used to correlate the enantioselectivity with steric parameters of the ligand substituents. rsc.org This modeling helped to identify the optimal catalyst from a series of candidates. Although these studies did not use this compound directly, the methodology is fully transferable. By systematically varying the substituents on the ligands of an this compound catalyst and measuring its performance, one could develop a QSAR model to guide the design of catalysts with improved activity and selectivity for a specific transformation.

Advanced Applications and Emerging Research Frontiers of Iridium Acetate Non Clinical

Iridium Acetate (B1210297) in Homogeneous Catalysis for Complex Organic Synthesis

Homogeneous catalysis using iridium complexes, often generated in situ from iridium acetate precursors, is a powerful tool for constructing intricate molecular architectures. researchgate.net These catalysts are particularly effective in reactions that are otherwise challenging, such as C-H activation and asymmetric hydrogenation. researchgate.netrsc.org

C-H Activation: The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis, and this compound-based systems have emerged as potent catalysts in this field. scielo.br Research has demonstrated that an this compound complex, specifically (Phebox)IrIII(acetate), can catalyze C-H activation. nih.govacs.org The efficiency of these reactions, including processes like β-hydride elimination and alkane dehydrogenation, can be significantly enhanced by the addition of Lewis acid co-catalysts such as sodium tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF4). nih.govacs.org The Lewis acid is believed to promote the dechelation of the acetate anion, opening a coordination site on the iridium center necessary for the reaction to proceed. nih.govacs.org

Furthermore, electrochemical methods have been employed to promote iridium-catalyzed C-H alkynylation. nih.gov In these systems, an air-stable Cp*Ir(III) complex, formed through directed C-H activation involving an acetate-assisted pathway, reacts with terminal alkynes. nih.gov The subsequent anodic oxidation of the Ir(III) intermediate facilitates the reductive elimination step, yielding the desired C-C coupled products with high efficiency and generating H2 as the only byproduct. nih.gov The versatility of iridium catalysts is also evident in C-H amidation and arylation reactions, where cationic Ir(III) catalysts, often generated from a dimeric precursor using a silver salt additive like AgNTf2, are highly effective. rsc.org

Reaction TypeIridium Catalyst SystemKey FeaturesReference
Alkane Dehydrogenation(Phebox)Ir(OAc)(H) with NaBArF4Lewis acid co-catalyst accelerates reaction from 125 °C to -15 °C. nih.govacs.org
C-H AlkynylationCpIr(OAc)2-derived complexPromoted by anodic oxidation; high atom economy with H2 as byproduct. nih.gov
C-H Amidation/Arylation[CpIrCl2]2 with AgNTf2Generates a cationic Ir(III) catalyst for functionalizing benzamides and arenes. rsc.org
Allylic Alkylation[Ir(cod)Cl]2 with P(OPh)3Highly selective for branched products, forming quaternary carbon centers. uwindsor.ca

Asymmetric Hydrogenation: Iridium catalysts are renowned for their ability to perform highly enantioselective hydrogenations of challenging substrates, such as unfunctionalized and sterically hindered olefins. The acetate ion has been shown to play a crucial role in achieving high enantioselectivity in certain iridium-catalyzed asymmetric hydrogenations. nih.gov For instance, chiral iridium complexes have been successfully used for the enantioselective hydrogenation of unfunctionalized, trialkyl-substituted olefins with enantiomeric excesses (ee) up to 99%. nih.gov This methodology was applied to the synthesis of α- and γ-tocopheryl acetate through the hydrogenation of the corresponding tocotrienyl acetates with high diastereoselectivity. nih.gov

A significant application of this technology is the efficient synthesis of dexmethylphenidate, a pharmaceutical agent. An Ir-f-Binaphane system, promoted by a Brønsted acid, catalyzes the asymmetric hydrogenation of a tetrasubstituted exocyclic olefin to produce the target molecule in high yield (94%) and with excellent enantioselectivity (96% ee) and diastereoselectivity (99:1 dr). chinesechemsoc.org

Substrate TypeCatalyst SystemProductEnantiomeric Excess (ee)Reference
Unfunctionalized Exocyclic OlefinsIr-complex with chiral phosphine-oxazoline ligand + Acetate additiveChiral 1-benzyl-2,3-dihydro-1H-indeneUp to 98% nih.gov
Unfunctionalized Trialkyl-substituted OlefinsIr-complex with bicyclic pyridine-based N,P ligandChiral alkanesUp to 99% nih.gov
γ-Tocotrienyl acetateIr-complex with bicyclic pyridine-based N,P ligandγ-Tocopheryl acetateHigh diastereoselectivity nih.gov
Tetrasubstituted Exocyclic OlefinsIr-f-Binaphane with Brønsted acidDexmethylphenidate96% chinesechemsoc.org

Heterogenization Strategies for this compound Catalysts

While homogeneous catalysts offer high activity and selectivity, their separation from the product stream can be challenging and costly, especially with a precious metal like iridium. researchgate.netnih.gov Heterogenization, the process of immobilizing a molecular catalyst onto a solid support, combines the advantages of homogeneous catalysis (e.g., tunable, well-defined active sites) with those of heterogeneous catalysis (e.g., ease of separation, recyclability). rsc.org

A common strategy for heterogenization involves anchoring iridium complexes, often derived from this compound, onto various solid supports. These supports include inorganic oxides like silica (B1680970) (SiO2) and alumina (B75360) (γ-Al2O3), as well as organic polymers. researchgate.netosti.gov

Researchers have successfully immobilized iridium complexes on supports such as Merrifield resin, silica functionalized with alkoxysilane groups, and γ-alumina. researchgate.net The interaction with the support can influence catalytic activity. For instance, grafting an iridium pincer complex onto sulfated zirconia imparted cationic character to the iridium center, enhancing its activity in electrophilic C-H bond functionalization. researchgate.net Another approach involves synthesizing supported iridium complexes by reacting Ir(CO)2(acac) with supports like SiO2, γ-Al2O3, and MgO, resulting in atomically dispersed iridium species. osti.gov

For photoredox catalysis, an organometallic iridium complex was bonded to an aluminum metal oxide support, creating a reusable catalyst that functioned with very low iridium loadings (0.01–0.1 mol %). acs.orgdiva-portal.org This heterogenized catalyst proved versatile, mediating a variety of reactions and demonstrating reusability for up to five cycles. acs.orgdiva-portal.org Similarly, an iridium complex was immobilized on a copolymer of vinylpyridine and divinylbenzene. rsc.org The resulting material acted as a highly active and stable heterogeneous photocatalyst for the cyclization of tertiary anilines and maleimides, simplifying product purification and catalyst recovery. rsc.org

Support MaterialImmobilization StrategyApplicationReference
γ-Alumina, Silica, Merrifield ResinCovalent attachment or adsorption of pincer complexesAlkane transfer dehydrogenation researchgate.net
Aluminum Metal Oxide (Al2O3)Bonding via an anchoring groupPhotoredox catalysis acs.orgdiva-portal.org
Vinylpyridine/Divinylbenzene CopolymerComplexation with chelating sites on polymerVisible-light mediated cyclization rsc.org
Mesoporous Silica (SBA-15)Grafting of bipyridine ligand, followed by complexationAromatic C–H borylation acs.org
γ-Alumina (γ-Al2O3)Reaction of (dmPhebox)Ir(OAc)2(OH2) with the surfaceModel for surface organometallic chemistry osti.gov

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal nodes or clusters connected by organic linkers. Their high surface area, tunable pore environments, and well-defined structures make them excellent platforms for heterogenizing catalysts. acs.org Iridium has been incorporated into MOFs using two primary strategies: postsynthetic modification, where an iridium complex is anchored to the MOF's linkers, and direct incorporation, where iridium atoms become part of the MOF's structural building units. nih.gov

A novel approach demonstrated the direct reticulation of iridium into the secondary building units (SBUs) of a MOF. nih.govchemrxiv.org By reacting iridium chloride with indium acetate and a pyridine-2,5-dicarboxylate (B1236617) linker, a robust, crystalline MOF named InIrPF-13 was synthesized, containing both indium and iridium atoms in its framework. chemrxiv.org This material exhibited heterogeneous photocatalytic activity, showcasing the successful integration of active iridium sites into the MOF structure. acs.orgchemrxiv.org

Another strategy involves using the MOF nodes themselves as the point of anchorage. Atomically dispersed iridium species have been supported on the Zr6O8 nodes of the UiO-66 family of MOFs. diva-portal.orgdigitellinc.com In this work, ligands such as acetate were used to modulate the electronic properties of the zirconium nodes, which in turn influenced the catalytic properties of the supported iridium sites in ethylene (B1197577) hydrogenation. diva-portal.org This demonstrates how the MOF acts not just as a support but as a "macrosupport-ligand" that tunes the active center.

Immobilization on Solid Supports and Surface Chemistry

This compound in Energy Conversion and Storage Research

Iridium's unique electrochemical properties make it a critical component in research aimed at developing sustainable energy technologies. dntb.gov.ua this compound serves as a valuable precursor for creating highly active catalysts for essential energy-related reactions, such as water oxidation and CO2 reduction.

The oxygen evolution reaction (OER), or water oxidation, is the process of generating oxygen gas from water. It is a key, yet often rate-limiting, step in producing green hydrogen through water electrolysis. acs.org Iridium-based materials are the state-of-the-art catalysts for OER in acidic environments, such as those found in proton exchange membrane (PEM) electrolyzers, due to their unique combination of high activity and stability under corrosive conditions. osti.govsciopen.comcjcatal.com

This compound is frequently used as a precursor to synthesize these catalytic materials. For example, metallic iridium thin films, prepared by the reduction of this compound films, have been studied as model systems for electrochemical water splitting. mdpi.com The resulting iridium oxide species, formed during the electrochemical process, are the active catalysts. mdpi.com Furthermore, atomically dispersed iridium sites on conductive supports like indium tin oxide (ITO) have shown exemplary OER activity. nih.gov These single-atom catalysts, prepared via surface organometallic chemistry, allow for maximum utilization of the precious metal and have achieved a current density of 10 A per gram of iridium at a low overpotential of 220 mV. nih.gov The high performance is attributed to the formation of a highly active IrV=O intermediate during the OER cycle. nih.gov

Catalyst TypeSupport/PrecursorKey FindingPerformance MetricReference
Metallic Iridium FilmThis compound film on glassy carbonServes as a model system to study OER; activity depends on preparation.Loss of ~50% Ir observed after stability testing. mdpi.com
Atomically Dispersed IridiumIr precursor on Indium Tin Oxide (ITO)Formation of a key IrV=O intermediate under OER conditions.Overpotential of 220 mV at 10 A gIr–1. nih.gov
Iridium Oxides (IrOx)General Iridium PrecursorsBenchmark catalyst for OER in acidic media (PEM electrolysis).High activity and stability in acid. osti.govcjcatal.com
IrOx NanoparticlesSupported on N-doped TiO2Support enhances conductivity and dispersion, improving activity.Overpotential of 270 mV at 10 mA·cm−2. sciopen.com

The catalytic conversion of carbon dioxide (CO2), a major greenhouse gas, into value-added chemicals and fuels is a critical goal for a sustainable future. Iridium complexes have shown significant promise as catalysts for CO2 reduction, primarily through hydrogenation and hydrosilylation pathways. researchgate.netunizar.es

Most iridium-catalyzed CO2 reductions are based on Ir(III) centers. researchgate.net For instance, a water-soluble Ir(III) pincer catalyst was developed for the highly selective electrocatalytic reduction of CO2 to formate (B1220265) in aqueous solution, achieving a Faradaic yield of 93%. rsc.org This demonstrates the viability of performing this conversion in environmentally benign solvents. rsc.org To enhance reusability, such pincer complexes have also been heterogenized by immobilizing them on conductive supports like carbon nanotubes, enabling CO2 reduction in pure water. semanticscholar.org

Iridium catalysts are also effective for the hydrosilylation of CO2. An iridium(III) complex, [Ir(CF3CO2)(κ2-NSiMe)2], effectively catalyzes the reduction of CO2 with hydrosiloxanes to methoxysilane (B1618054) under mild conditions. unizar.es A dual-catalyst system, combining an iridium(III) complex derived from an acetate precursor with the Lewis acid B(C6F5)3, has been shown to selectively reduce CO2 with tertiary silanes to the bis(silyl)acetal level, which corresponds to the formaldehyde (B43269) oxidation state. acs.org This level of selectivity is governed by the interaction between the iridium species and the Lewis acid. acs.org

Catalyst SystemReductantPrimary ProductKey FeaturesReference
Water-soluble Ir-PCP pincer complexElectrons (electrocatalysis)FormateRuns in water with 93% Faradaic yield; high selectivity over H2 production. rsc.org
Ir-PNP pincer complex on CNTsElectrons (electrocatalysis)FormateHeterogenized catalyst operates in pure water. semanticscholar.org
[Ir(CF3CO2)(κ2-NSiMe)2]HSiMe(OSiMe3)2CH3OSiMe(OSiMe3)2Effective reduction to the methoxysilane level under mild conditions. unizar.es
[Ir(CF3CO2)(κ2-NSiMe)2] / B(C6F5)3Tertiary SilanesBis(silyl)acetalsSelective reduction to the formaldehyde level; Lewis acid is crucial for selectivity. acs.org

Water Oxidation Catalysis (Oxygen Evolution Reaction)

Material Science Applications of this compound Derivatives

This compound and its derivatives are gaining significant attention in material science due to their utility as precursors for advanced materials with unique properties. These compounds serve as building blocks for creating iridium-based nanomaterials, thin films, and functional materials for electronic and optical applications.

This compound is a valuable precursor for the synthesis of iridium-containing nanomaterials, such as nanoparticles and nanostructures. google.comamericanelements.com Its decomposition upon heating yields iridium oxide, making it a suitable starting material for creating these high-purity compounds. americanelements.com The use of this compound and other iridium precursors allows for the production of iridium oxide nanocatalysts with well-defined structures, such as average diameters of 1 to 5 nm and aspect ratios of approximately 2 to 20. google.com

One method for preparing iridium oxide nanocatalysts involves reacting an iridium precursor compound, such as this compound, with an oxygen acid salt of an alkali metal or alkaline earth metal and an organic compound containing specific functional groups. google.com This process leads to the formation of iridium-containing particles that are subsequently calcined to produce the final nanocatalyst. google.com

This compound is also employed in Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used to create thin films of iridium and iridium oxide. mdpi.com While iridium(III) acetylacetonate (B107027) is a commonly used precursor in MOCVD, iridium(I) acetate complexes, such as [Ir(cod)(OAc)]₂, have also been investigated. mdpi.com These multi-ligand iridium(I) precursors offer greater synthetic accessibility compared to their iridium(III) counterparts. mdpi.com The MOCVD process with iridium precursors can be tailored to produce either metallic iridium or iridium oxide films depending on the reaction atmosphere (e.g., in the presence of hydrogen or oxygen). mdpi.com

Table 1: Applications of this compound as a Precursor

ApplicationResulting MaterialMethodReference
Nanocatalyst SynthesisIridium Oxide NanocatalystsChemical Reaction & Calcination google.com
Thin Film DepositionIridium or Iridium Oxide FilmsMOCVD mdpi.com
Nanoparticle ProductionIridium NanoparticlesDecomposition americanelements.com

Iridium complexes, including those derived from or related to this compound, are at the forefront of research into luminescent and optoelectronic materials. pmarketresearch.comeverand.com These materials are integral to the development of advanced technologies such as organic light-emitting diodes (OLEDs) and bioimaging. everand.comacs.org The strong phosphorescence of cyclometalated iridium(III) complexes makes them highly efficient emitters in OLEDs, overcoming limitations of fluorescent materials. researchgate.net

The versatility of iridium chemistry allows for the fine-tuning of the photophysical properties of these complexes by modifying the ligands attached to the iridium center. mdpi.com This tunability enables the creation of materials that emit light across the visible spectrum. researchgate.net For instance, iridium(III) complexes bearing pyrene-functionalized bipyridine ligands have been synthesized and studied for their unique luminescent properties. acs.org

Research has also focused on incorporating iridium complexes into various matrices to create novel functional materials. For example, a luminescent iridium complex has been covalently linked to the surface of microcrystalline cellulose, resulting in a novel biomaterial with high and stable emissions. mdpi.com This demonstrates the potential for creating luminescent composites for a range of applications. mdpi.com

Table 2: Examples of Iridium-Based Luminescent Materials

Iridium Complex TypeApplication AreaKey PropertyReference
Cyclometalated Iridium(III) ComplexesOLEDsHigh Phosphorescence Efficiency researchgate.net
Iridium(III) Complexes with Functionalized LigandsLuminescent MaterialsTunable Emission acs.orgmdpi.com
Iridium-Functionalized CelluloseBiocomposites, SensorsStable Luminescence mdpi.com

Precursors for Iridium Nanomaterials and Thin Films

Bio-inspired Catalysis and Artificial Photosynthesis Research with this compound

Iridium complexes, including those related to this compound, play a crucial role in the development of bio-inspired catalytic systems, particularly in the field of artificial photosynthesis. researchgate.netmdpi.com The goal of artificial photosynthesis is to mimic the natural process of converting sunlight, water, and carbon dioxide into chemical energy. nih.gov Iridium's ability to catalyze key reactions, such as water oxidation, makes it a valuable component in these systems. researchgate.netosti.gov

The water oxidation reaction is a critical and energetically demanding step in artificial photosynthesis. mdpi.com Iridium-based molecular catalysts have been developed that are inspired by the oxygen-evolving complex in natural photosystem II. mdpi.com These catalysts are designed to be active and robust for water splitting. mdpi.com For example, Wilkinson's this compound trimer has been investigated as a water-oxidation catalyst. osti.gov

Research in this area focuses on understanding the mechanism of these iridium-catalyzed reactions to improve their efficiency. osti.gov The activation of organometallic iridium precatalysts can lead to either homogeneous or heterogeneous water-oxidation catalysts with very high activity. osti.gov By studying these systems, scientists aim to develop efficient and sustainable methods for producing clean fuels. mdpi.comnih.gov

Flow Chemistry and Continuous Processing Applications of this compound Catalysis

The principles of flow chemistry and continuous processing are being increasingly applied to reactions catalyzed by iridium compounds, offering advantages in terms of efficiency, safety, and scalability. newiridium.comnewiridium.comrsc.org Continuous flow systems allow for precise control over reaction parameters, leading to improved product yields and purity. researchgate.net

One notable application is the use of an immobilized iridium hydrogen transfer catalyst in a monolithic flow reactor. rsc.org This approach addresses the common challenges of using homogeneous metal catalysts in industrial processes, such as difficult separation from the product and the loss of precious metals. rsc.org By immobilizing the iridium catalyst, it can be easily retained within the reactor, allowing for continuous operation and catalyst recycling. rsc.org

In the context of producing bio-based chemicals, a proprietary photo- and thermal-catalytic platform utilizing a modular continuous-flow reactor system has been developed. newiridium.com This system efficiently converts bio-ethanol into bio-acetic acid and bio-ethyl acetate. newiridium.com A significant milestone was achieved with the continuous operation of an oxidation flow reactor for over 200 hours, demonstrating the stability and scalability of the process. newiridium.com This continuous flow approach is inherently safer and more efficient than traditional batch reactors. newiridium.com

The development of continuous iridium-catalyzed reactions is also crucial in the pharmaceutical industry for the synthesis of complex molecules. researchgate.net For example, a continuous high-pressure reductive amination reaction catalyzed by iridium has been scaled up for the production of a key intermediate for a pharmaceutical drug. researchgate.net

Challenges, Limitations, and Future Directions in Iridium Acetate Research

Challenges in Catalyst Design, Stability, and Optimization

The design of effective iridium catalysts is a multifaceted challenge that balances reactivity, stability, and cost. A primary hurdle is the inherent cost and rarity of iridium metal, which can be prohibitive for large-scale industrial applications. fastercapital.com Beyond economics, significant chemical challenges persist.

In the realm of advanced catalyst design, such as single-atom catalysts (SACs), achieving stability is particularly complex. The electronic structure of the metal center is a crucial determinant of both stability and reactivity. acs.org A significant research challenge is the design of SACs with finely tuned and optimized valence states that also exhibit high stability against degradation pathways like sintering or leaching. acs.org Furthermore, controlling the coordination environment of the iridium center is essential; ligands can induce strong coordination with supports, which may limit catalytic activity. acs.org

Key challenges include:

Cost: The high price of iridium remains a significant barrier to widespread industrial use. fastercapital.com

Uncontrolled Reactivity: The high reactivity of some iridium catalysts can lead to a lack of selectivity and the formation of unwanted byproducts. fastercapital.com

Catalyst Instability: Deactivation under harsh reaction conditions limits catalyst lifetime and process efficiency. fastercapital.com

Complex Electronic Effects: Optimizing the electronic structure to enhance reactivity without compromising stability is a delicate balancing act, especially for advanced catalyst designs. acs.org

Strategies for Enhancing Selectivity and Expanding Substrate Scope

To unlock the full potential of iridium catalysis, significant effort is dedicated to improving reaction selectivity and broadening the range of compatible substrates. Researchers have developed several strategies, primarily centered on ligand design and the modification of reaction conditions.

Chiral, cationic N-heterocyclic carbene (NHC)–iridium complexes have emerged as highly active and selective catalysts for reactions like the intramolecular hydroamination of unactivated aminoalkenes. researchgate.net The design of these catalysts allows for the construction of various 5- and 6-membered N-heterocycles with excellent optical purity and tolerance for diverse functional groups. researchgate.net

In iridium-catalyzed asymmetric allylic alkylation, the choice of ligands and base has been shown to dramatically influence selectivity and substrate scope. For instance, the combination of [Ir(cod)Cl]₂ with the THQphos ligand enables the synthesis of products with adjacent tertiary and all-carbon quaternary stereocenters. acs.org Research has successfully expanded the substrate scope of this reaction to include more complex starting materials like unsaturated β-ketoesters and nonstabilized enolates, demonstrating the versatility of the iridium catalytic system. acs.org

Further expansion of the substrate scope has been demonstrated in the enantioselective hydrogenation of challenging tetrasubstituted exocyclic olefins. chinesechemsoc.org By optimizing the catalyst system, a broad range of substrates bearing both electron-donating and electron-withdrawing groups can be successfully reduced with high yields and excellent selectivities. chinesechemsoc.org Similarly, iridium(III) complexes with functionalized NHC ligands have been used for the base-free and selective mono-N-alkylation of amines with alcohols, showcasing excellent group tolerance that allows for the synthesis of over 100 different N-modified amino acids. diva-portal.org

The table below summarizes findings from various studies on expanding the substrate scope for different iridium-catalyzed reactions.

Reaction Type Catalyst System Example Substrate Scope Expansion Key Findings Reference(s)
Asymmetric Allylic Alkylation[Ir(cod)Cl]₂ / THQphosUnsaturated β-ketoesters, nonstabilized enolatesSuccessful alkylation at the α-carbon of extended enolates was achieved. acs.org
Asymmetric HydrogenationIr-complex with chiral ligandTetrasubstituted exocyclic olefins with various aryl and ester groupsSubstrates with electron-donating or -withdrawing groups produced high yields and excellent enantioselectivities. chinesechemsoc.org
Intramolecular HydroaminationChiral cationic NHC–iridium complexesUnactivated aminoalkenes with various functional groupsHigh activity in forming 5- and 6-membered N-heterocycles with high optical purity. researchgate.net
N-Alkylation of AminesIridium(III) complex with functionalized NHC ligandAmines, alcohols, amino acids, aminosugarsThe electronic nature of substituents did not significantly affect reactivity; over 100 N-modified amino acids were synthesized. diva-portal.org

This table is interactive. Click on the headers to sort the data.

Economic and Environmental Sustainability in Iridium Acetate (B1210297) Applications

The high cost and environmental impact associated with iridium are significant hurdles for the commercialization of related technologies. Iridium is a rare and precious metal, and its extraction from ores can be environmentally damaging, leading to soil erosion and pollution from harsh processing chemicals. fastercapital.comfastercapital.com This scarcity and the environmental toll of mining raise serious concerns about the long-term sustainability of iridium-based technologies. fastercapital.com The high cost of iridium catalysts often hinders scalability and reusability, posing a challenge for industrial applications. rsc.org

To address these issues, research is moving in several key directions. One major focus is on reducing the amount of iridium required without sacrificing performance. This includes designing highly active catalysts where a lower loading is effective, and developing heterogeneous catalysts or supported systems that improve catalyst recovery and recyclability. rsc.org

Another critical aspect is the environmental footprint of the entire chemical process. The use of toxic solvents like dichloromethane (B109758) and chlorobenzene (B131634) in catalytic reactions poses environmental risks. rsc.org The principles of green chemistry are being applied to assess and improve the sustainability of these processes, using metrics like the E-factor to quantify waste generation. rsc.org

Emerging Methodologies and Interdisciplinary Research Approaches

The field of iridium catalysis is being propelled forward by the adoption of new methodologies and a growing emphasis on interdisciplinary collaboration. These approaches are accelerating the pace of discovery and providing deeper insights into catalytic mechanisms.

One powerful emerging methodology is the use of high-throughput screening platforms. For example, a high-throughput C–H borylation platform allows for the rapid, side-by-side comparison of various catalytic methods. researchgate.net This "informer library" approach helps to quickly identify the strengths and limitations of different protocols, revealing surprising reactivity patterns and expanding the practical utility of functionalization reactions for applications in pharmaceutical and agrochemical research. researchgate.net

Interdisciplinary research, combining expertise from different scientific domains, is proving to be essential. The integration of computational chemistry with experimental synthesis is a particularly fruitful approach. duke.edu Density Functional Theory (DFT) calculations are now routinely used to understand reaction mechanisms, rationalize selectivity, and guide the design of new and improved catalysts. chinesechemsoc.orgduke.edu For instance, DFT simulations can be used to fine-tune the design of co-ligands to achieve desired outcomes in catalytic processes. duke.edu

The convergence of chemistry with bioengineering and physics is also opening new avenues. ibecbarcelona.eu Advanced analytical techniques like hyperpolarized Nuclear Magnetic Resonance (NMR), which can amplify signals by over 10,000 times, allow for the real-time, non-invasive observation of molecular processes. ibecbarcelona.eu This provides unprecedented insight into dynamic biological and chemical phenomena. ibecbarcelona.eu Furthermore, the development of microfluidic "lab-on-a-chip" devices is revolutionizing how biological and chemical samples are analyzed, enabling high-throughput and high-resolution analysis with minimal sample consumption. ibecbarcelona.eu These interdisciplinary tools and collaborative strategies are critical for tackling complex challenges and driving innovation in iridium catalyst development. duke.edu

Outlook for Novel Iridium Acetate-Based Discoveries and Technological Advancements

The future of research involving iridium-based compounds is bright, with promising advancements anticipated in materials science, medicine, and sustainable energy. The convergence of experimental work with data-driven and theoretical approaches is set to accelerate the discovery of novel materials and applications.

A significant technological advancement is the use of machine learning and artificial intelligence to guide catalyst discovery. rsc.org Researchers have begun creating extensive databases of iridium complexes and their properties, which can be used to train machine learning models. rsc.org This data-driven approach allows for the rapid prediction of the luminescence properties of vast numbers of potential iridium compounds based solely on their chemical structures, enabling scientists to identify the most promising candidates for synthesis and testing in applications like organic light-emitting diodes (OLEDs). rsc.org

In parallel, "bottom-up" catalyst design, which is guided by theoretical calculations, is becoming increasingly powerful. eurekalert.org By first modeling and predicting the atomic-level interactions that lead to high catalytic activity and stability, scientists can design and synthesize highly efficient catalysts. This theory-driven approach has already led to the development of new iridium-based catalysts for water splitting that are significantly more active than commercially available alternatives, a crucial step toward producing green hydrogen fuel. eurekalert.org

Technological advancements are also being made in the fabrication of iridium-based materials. The development of one-step deposition techniques for creating iridium oxide thin films is enhancing their catalytic performance and long-term stability in the oxygen evolution reaction (OER), which is vital for efficient water electrolysis. mdpi.com These advanced films provide a more uniform and stable catalytic interface compared to traditional nanoparticle catalysts. mdpi.com

Beyond catalysis, the unique properties of iridium complexes are being explored for novel biomedical applications. Iridium compounds have shown significant potential as anticancer agents, with some exhibiting high activity at nanomolar concentrations. researchgate.net Research is ongoing into their use in photodynamic therapy and as dual-action agents, representing a promising new frontier for cancer treatment. researchgate.net

Q & A

Q. What are the established methods for synthesizing iridium acetate, and how do reaction conditions influence product purity?

this compound (Ir(CH₃COO)₃) is synthesized via two primary routes:

  • Direct synthesis : Reacting metallic iridium with excess acetic acid at 100–150°C in glass/stainless steel reactors. Prolonged reaction times (hours to days) favor crystallization, but impurities from incomplete reactions require post-synthesis washing and drying .
  • Reduction method : Hydrogen gas reduces iridium chloride or other precursors in anhydrous ethanol/ether solvents. Temperature and pressure must be optimized to avoid byproducts like iridium oxides .
    Key considerations : Purity depends on reaction time, temperature, and solvent selection. XRD and elemental analysis are critical for verifying crystallinity and stoichiometry.

Q. What characterization techniques are essential for confirming this compound’s structural and chemical properties?

  • X-ray diffraction (XRD) : Determines crystallinity and phase purity. Amorphous byproducts (e.g., from incomplete reduction) can be identified via peak broadening .
  • NMR spectroscopy : ¹H and ¹³C NMR detect residual acetic acid or solvent impurities in the final product .
  • X-ray photoelectron spectroscopy (XPS) : Validates the oxidation state of iridium (typically Ir³⁺) and identifies surface contaminants .

Q. How should this compound be stored to prevent degradation in laboratory settings?

this compound is hygroscopic and sensitive to light. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Prolonged exposure to moisture or oxygen can hydrolyze the acetate ligands, forming insoluble iridium hydroxides .

Advanced Research Questions

Q. How do divergent mechanistic pathways in iridium-catalyzed reactions explain enantioselectivity reversals?

Iridium catalysts exhibit stereoselectivity dependent on ligand architecture and substrate interaction. For example:

  • Hydrometallation pathway : Using gaseous allene with (R)-SEGPHOS ligands generates (R)-homoallylic alcohols via a pentacoordinate iridium hydride intermediate.
  • Ionization pathway : Allyl acetate reacts via a square-planar iridium intermediate, leading to inverted enantioselectivity (S-configuration) due to distinct transition-state geometries .
    Methodological insight : Isotopic labeling (e.g., deuterated substrates) and kinetic studies are critical for elucidating pathways. Computational modeling (DFT) can predict stereochemical outcomes .

Q. What experimental strategies address contradictions in optical purity during enantioselective allylic amination?

Optical erosion in recovered allylic acetates (e.g., from racemic substrates) arises from reversible ionization of π-allyl iridium intermediates. To mitigate this:

  • Use enantiopure ligands (e.g., (R)-SEGPHOS) to enforce kinetic stereoselectivity.
  • Monitor reaction progress via chiral HPLC or polarimetry. Terminate reactions before equilibrium favors racemization .
    Data reconciliation : Compare yields and enantiomeric excess (ee) at varying conversion rates to identify optimal reaction windows.

Q. How do solvent and counterion effects influence iridium-catalyzed C–O bond activation?

In methanol carbonylation, iridium(I) pincer complexes cleave C–O bonds via carbene intermediates. Solvent polarity and anions (e.g., acetate vs. iodide) modulate reaction rates:

  • Methanol stabilizes iridium intermediates via hydrogen bonding.
  • Acetate anions accelerate migratory insertion but inhibit reductive elimination compared to iodide .
    Experimental design : Conduct kinetic profiling in different solvents and counterion systems to map rate-determining steps.

Q. Why does amorphous this compound outperform crystalline analogs in certain electrocatalytic applications?

While not directly studied for this compound, analogous IrO₂ systems reveal that amorphous phases offer higher surface area and flexible coordination sites, enhancing OER activity. For this compound, amorphization (e.g., via ball milling) could improve catalytic accessibility . Validation : Compare OER overpotentials and Tafel slopes of crystalline vs. amorphous this compound using cyclic voltammetry.

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in catalytic activity between this compound and other iridium complexes?

  • Systematic benchmarking : Test all catalysts under identical conditions (substrate concentration, temperature, solvent).
  • Surface analysis : Use TEM and XPS to identify surface oxidation or ligand loss in spent catalysts.
  • Cross-reference literature : Compare turnover frequencies (TOF) with IrCl₃ or IrO₂ systems to contextualize performance .

Q. What advanced techniques validate the configurational stability of iridium π-allyl intermediates?

  • Single-crystal X-ray diffraction : Resolve intermediate structures during catalysis.
  • In situ NMR/IR spectroscopy : Track real-time changes in ligand coordination and oxidation states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.